Multi-Isoform Carbonic Anhydrase Inhibition Potency: pKi Profile Against hCA I, II, VII, IX, and XII
The compound exhibits sub-nanomolar to low-nanomolar affinity for four human CA isoforms, with a marked selectivity window for the transmembrane tumor-associated isoform CA IX (pKi 9.05, Ki ≈ 0.89 nM) over the cytosolic off-target isoform CA I (pKi 7.32, Ki ≈ 48 nM), a selectivity ratio of approximately 54-fold [1]. The affinities for CA XII (pKi 8.60, Ki ≈ 2.51 nM), CA II (pKi 8.12, Ki ≈ 7.6 nM), and CA VII (pKi 8.11, Ki ≈ 7.8 nM) are intermediate. In class-level comparisons using literature data from the same primary source [2], this compound's CA IX Ki of 0.89 nM falls within the low nanomolar range reported for next-generation tumor-associated CA inhibitors, substantially below the Ki values of classical sulfonamides such as acetazolamide or ethoxzolamide against the same isoform (typically 20–50 nM range for CA IX).
| Evidence Dimension | Enzyme inhibition affinity (pKi / Ki) across five human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | CA IX: pKi 9.05, Ki ≈ 0.89 nM; CA XII: pKi 8.60, Ki ≈ 2.51 nM; CA II: pKi 8.12, Ki ≈ 7.6 nM; CA VII: pKi 8.11, Ki ≈ 7.8 nM; CA I: pKi 7.32, Ki ≈ 48 nM |
| Comparator Or Baseline | Acetazolamide (classical CA inhibitor): CA IX Ki ≈ 20-50 nM; CA XII Ki ≈ 5.7 nM; CA II Ki ≈ 12 nM; CA I Ki ≈ 250 nM (data from published literature [REFS-2, REFS-3]) |
| Quantified Difference | CA IX: target compound Ki ~0.89 nM vs. acetazolamide Ki ~25 nM (~28-fold more potent). CA IX/CA I selectivity ratio: target compound ~54-fold vs. acetazolamide ~5-fold. |
| Conditions | In vitro stopped-flow CO₂ hydration assay; recombinant human CA isoforms; data curated by ChEMBL from Bioorg. Med. Chem. 2015 (PMID: 25766630) [REFS-1, REFS-2] |
Why This Matters
The exceptional CA IX affinity and ~54-fold selectivity over CA I suggest this scaffold may be developed as a tumor-hypoxia-targeted probe with reduced cytosolic off-target activity, a critical procurement consideration for oncology-focused CA inhibitor screening campaigns.
- [1] ZINC15 Database. Substance ZINC000197060451. Activity observations for CA1, CA2, CA7, CA9, CA12 linked to ChEMBL document 91159 (PMID: 25766630). https://zinc15.docking.org/substances/ZINC000197060451/observations/ (accessed 2026-04-29). View Source
- [2] Carta, F.; et al. A class of sulfonamide carbonic anhydrase inhibitors with neuropathic pain modulating effects. Bioorg. Med. Chem. 2015, 23, 1828–1840. PMID: 25766630. View Source
- [3] Supuran, C.T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168–181. (Provides benchmark Ki values for acetazolamide against CA isoforms.) View Source
